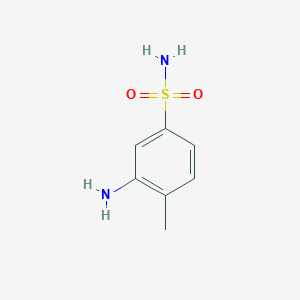

3-Amino-4-methylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZDHXMDYWZPPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284366 | |

| Record name | 3-amino-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6274-28-8 | |

| Record name | 3-Amino-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6274-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 36968 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006274288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6274-28-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-4-methylbenzenesulfonamide

This guide provides a comprehensive overview of a robust and well-established synthetic pathway for 3-amino-4-methylbenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. The content herein is curated for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also the underlying scientific rationale for each procedural choice.

Introduction: The Significance of this compound

This compound is a vital building block in medicinal chemistry. Its structural motif, featuring a sulfonamide group and an aniline moiety, is present in a range of biologically active molecules. The strategic placement of the amino and methyl groups on the benzenesulfonamide core allows for diverse functionalization, making it a versatile precursor for creating libraries of compounds for drug discovery programs. A reliable and scalable synthesis is therefore of paramount importance.

This guide details a six-step synthesis beginning with the readily available starting material, p-toluidine. The chosen pathway prioritizes regiochemical control and employs protective group chemistry to ensure high yields and purity of the final product.

Overall Synthesis Pathway

The synthesis of this compound from p-toluidine is a multi-step process designed to introduce the required functional groups in a controlled manner. The amino group of p-toluidine is first protected via acetylation. This is a critical step as the acetamido group is an ortho-, para-director, which guides the subsequent electrophilic aromatic substitution reactions. It also prevents unwanted side reactions at the amino group during the aggressive chlorosulfonation and nitration steps. Following protection, the synthesis proceeds through chlorosulfonation, amination, nitration, reduction of the nitro group, and finally, deprotection to yield the target molecule.

Caption: Overall synthetic route to this compound.

Experimental Protocols and Scientific Rationale

Part 1: Protection of the Amino Group - Synthesis of N-(p-tolyl)acetamide

The initial step involves the protection of the highly reactive amino group of p-toluidine as an acetamide. This is crucial for preventing oxidation and directing the subsequent electrophilic substitution to the desired positions. Acetylation reduces the activating effect of the amino group, allowing for more controlled reactions.

Protocol 1: Acetylation of p-Toluidine [1][2]

-

Dissolution: In a 250 mL Erlenmeyer flask, dissolve 5.4 g of p-toluidine in 150 mL of water containing 5 mL of concentrated HCl. Gentle warming may be required to achieve complete dissolution.[1]

-

Buffer Preparation: In a separate flask, prepare a solution of 7.5 g of sodium acetate trihydrate in 20 mL of water.

-

Reaction: To the warm p-toluidine hydrochloride solution (approximately 50°C), add 6.0 mL of acetic anhydride with vigorous stirring. Immediately thereafter, add the sodium acetate solution.

-

Crystallization: Stir the mixture vigorously and cool it in an ice bath. The N-(p-tolyl)acetamide product will precipitate as a white solid.[2]

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with three portions of cold water to remove any unreacted starting materials and salts.

-

Drying: Allow the product to air-dry on the filter paper or in a desiccator.

-

Purification (Optional): The product can be further purified by recrystallization from an ethanol/water mixture.[1]

| Parameter | Value | Reference |

| p-Toluidine | 5.4 g | [1] |

| Acetic Anhydride | 6.0 mL | [1] |

| Sodium Acetate Trihydrate | 7.5 g | [1] |

| Reaction Temperature | ~50°C, then cooling | [1] |

| Expected Yield | >90% | [2] |

Part 2: Introduction of the Sulfonyl Group - Chlorosulfonation of N-(p-tolyl)acetamide

With the amino group protected, the next step is the introduction of the sulfonyl chloride group onto the aromatic ring. Chlorosulfonation is a powerful method for this transformation. The acetamido group directs the incoming chlorosulfonyl group primarily to the ortho position due to steric hindrance from the methyl group at the para position.

Protocol 2: Chlorosulfonation of N-(p-tolyl)acetamide [3][4][5]

-

Setup: In a fume hood, place 2.7 g of dry N-(p-tolyl)acetamide in a clean, dry 50 mL round-bottom flask equipped with a stir bar and a dropping funnel.

-

Reagent Addition: Carefully add 8.0 mL of chlorosulfonic acid to the dropping funnel.[3]

-

Reaction: Slowly add the chlorosulfonic acid to the stirred acetanilide derivative. The reaction is exothermic and will evolve HCl gas. Maintain the temperature between 15-20°C using a water bath.

-

Completion: After the addition is complete, heat the mixture to 60°C for one hour to ensure the reaction goes to completion.[4]

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The product, 2-acetamido-4-methyl-benzene-1-sulfonyl chloride, will precipitate as a solid.

-

Isolation and Washing: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

| Parameter | Value | Reference |

| N-(p-tolyl)acetamide | 2.7 g | [3] |

| Chlorosulfonic Acid | 8.0 mL | [3] |

| Reaction Temperature | 15-20°C, then 60°C | [4] |

| Expected Yield | 75-80% | [4] |

Part 3: Formation of the Sulfonamide - Amination

The newly installed sulfonyl chloride is a reactive functional group that can be readily converted to the corresponding sulfonamide by reaction with ammonia.

Protocol 3: Amination of 2-Acetamido-4-methyl-benzene-1-sulfonyl chloride [3][6]

-

Reaction Setup: Place the crude, moist 2-acetamido-4-methyl-benzene-1-sulfonyl chloride in a 125 mL Erlenmeyer flask.

-

Amination: In a fume hood, add 15 mL of concentrated (28%) aqueous ammonia. A vigorous reaction may occur. Stir the resulting thick suspension.

-

Completion: Gently heat the mixture in a water bath for 15 minutes to complete the reaction.

-

Isolation: Cool the mixture in an ice bath and collect the solid product, N-(4-methyl-3-sulfamoylphenyl)acetamide, by vacuum filtration.

-

Washing and Drying: Wash the product with cold water and air-dry.

| Parameter | Value | Reference |

| Sulfonyl Chloride | Product from Part 2 | [3] |

| Concentrated Ammonia | 15 mL | [3] |

| Reaction Condition | Gentle heating | [3] |

| Expected Yield | High | [6] |

Part 4: Introduction of the Nitro Group - Nitration

The next critical step is the regioselective nitration of the sulfonamide intermediate. The acetamido group is a more powerful ortho-, para-director than the methyl group. Since the para position is blocked, and the position ortho to the acetamido group is sterically hindered by the sulfonamide group, the nitration will occur at the other ortho position to the acetamido group.

Protocol 4: Nitration of N-(4-methyl-3-sulfamoylphenyl)acetamide [7][8][9]

-

Dissolution: In a flask, dissolve the N-(4-methyl-3-sulfamoylphenyl)acetamide from the previous step in concentrated sulfuric acid at a temperature below 10°C.

-

Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Reaction: Slowly add the nitrating mixture to the dissolved sulfonamide, maintaining the temperature below 10°C.

-

Completion: After the addition is complete, allow the reaction to stir at room temperature for one hour.

-

Work-up: Pour the reaction mixture onto crushed ice. The nitrated product, N-(4-methyl-5-nitro-3-sulfamoylphenyl)acetamide, will precipitate.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol.

| Parameter | Value | Reference |

| Starting Material | Product from Part 3 | |

| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | [7] |

| Reaction Temperature | Below 10°C | [9] |

| Expected Product | N-(4-methyl-5-nitro-3-sulfamoylphenyl)acetamide | [8] |

Part 5: Formation of the Amino Group - Reduction of the Nitro Group

The nitro group is now reduced to the desired amino group. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation is a clean and efficient method.

Protocol 5: Reduction of the Nitro Group [10][11][12]

-

Catalyst Slurry: In a hydrogenation vessel, suspend a catalytic amount of 10% Palladium on carbon (Pd/C) in ethanol.

-

Reaction Mixture: Add the N-(4-methyl-5-nitro-3-sulfamoylphenyl)acetamide to the vessel.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Evaporate the solvent under reduced pressure to obtain the crude N-(5-amino-4-methyl-3-sulfamoylphenyl)acetamide.

| Parameter | Value | Reference |

| Reducing Agent | H₂ with 10% Pd/C | [10] |

| Solvent | Ethanol | [12] |

| Reaction Condition | Room temperature, H₂ pressure | [11] |

| Expected Product | N-(5-amino-4-methyl-3-sulfamoylphenyl)acetamide |

Part 6: Deprotection - Hydrolysis of the Acetamido Group

The final step is the removal of the acetyl protecting group to unveil the amino functionality of the target molecule. This is typically achieved by acid-catalyzed hydrolysis.

Protocol 6: Hydrolysis of the Acetamido Group [13][14][15]

-

Reaction Setup: Place the N-(5-amino-4-methyl-3-sulfamoylphenyl)acetamide in a round-bottom flask.

-

Hydrolysis: Add a solution of dilute hydrochloric acid and heat the mixture to reflux for 1-2 hours.[13][14]

-

Neutralization: Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate) until the pH is approximately 7-8. The final product, this compound, will precipitate.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be recrystallized from an appropriate solvent if necessary.

| Parameter | Value | Reference |

| Reagent | Dilute Hydrochloric Acid | [13][15] |

| Reaction Condition | Reflux | [14] |

| Expected Product | This compound |

Troubleshooting and Safety Considerations

-

Safety: All steps should be performed in a well-ventilated fume hood. Personal protective equipment (goggles, lab coat, gloves) is mandatory. Chlorosulfonic acid is highly corrosive and reacts violently with water. Nitrating agents are strong oxidizers and corrosive.

-

Monitoring Reactions: Thin-layer chromatography (TLC) should be used to monitor the progress of each reaction to ensure completion.

-

Purification: Recrystallization is a key technique for purifying the intermediates and the final product. The choice of solvent will depend on the solubility of the compound.

Conclusion

The synthetic pathway detailed in this guide provides a logical and experimentally validated route to this compound. By employing a protecting group strategy and carefully controlling reaction conditions, each step is designed to proceed with high regioselectivity and yield. This in-depth guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the efficient and reliable synthesis of this important chemical intermediate.

References

-

Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12| - YouTube. (2023). Available at: [Link]

-

22.7: Amide Chemistry - Chemistry LibreTexts. (2020). Available at: [Link]

-

What is the mechanism of Acetamide? - Patsnap Synapse. (2024). Available at: [Link]

-

Reaction of 4-methyl acetinalide with conc.HNO3 gives - askIITians. (2021). Available at: [Link]

-

3.9: Chemistry of Amides- Synthesis and Reactions - Chemistry LibreTexts. (2021). Available at: [Link]

-

For the compound 4'-methylacetanilide, indicate which group on the ring is more strongly... - Numerade. (n.d.). Available at: [Link]

-

PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VIII. HYDROLYSIS OF ACETAMIDE AND BENZAMIDE - Canadian Science Publishing. (n.d.). Available at: [Link]

-

Synthesis of N-acetyl-o-toluidine - PrepChem.com. (n.d.). Available at: [Link]

-

Nitrations of acetanilides by reagents of N02X type - Canadian Science Publishing. (n.d.). Available at: [Link]

-

(PDF) SYNTHESIS OF NEW AMIDES BASED ON THE N-HYDROXYACETYLATION OF P-TOLUIDINE - ResearchGate. (2020). Available at: [Link]

-

Sulfa Antibiotics - Synthesis of Sulfanilamide. (n.d.). Available at: [Link]

-

Sulfanilyl chloride, N-acetyl- - Organic Syntheses. (n.d.). Available at: [Link]

-

Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC. (n.d.). Available at: [Link]

-

p-Toluenesulfonamides - Organic Chemistry Portal. (n.d.). Available at: [Link]

-

(PDF) Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - ResearchGate. (2025). Available at: [Link]

-

1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts. (2021). Available at: [Link]

-

3-Aminoacetanilide - Wikipedia. (n.d.). Available at: [Link]

-

Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine) - ResearchGate. (2025). Available at: [Link]

- CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method - Google Patents. (n.d.).

-

Synthesis of some new sulfonamide derivatives from acetanilide and amino acids and confirmation of their structures by spectroscopic techniques - Al-Farahidi Expert Systems Journal. (n.d.). Available at: [Link]

-

synthesis of sulphanilamide from acetamide من ملف. (n.d.). Available at: [Link]

-

Microscale - Preparation of 4-methyl-3- and 4-methyl-2-nitroacetanilide from 4-methylaniline | Chemistry Online. (2022). Available at: [Link]

-

Deprotection Guide - Glen Research. (n.d.). Available at: [Link]

-

Reduction of nitro compounds - Wikipedia. (n.d.). Available at: [Link]

-

4-Methyl-2-nitroacetanilide - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Available at: [Link]

-

Reduction of 3-nitro-4-methoxy-acetylaniline to 3-amino-4-methoxy-acetylaniline catalyzed by metallic Cu nanoparticles at low reaction temperature - ResearchGate. (2025). Available at: [Link]

-

Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Available at: [Link]

- US1963597A - Nitration of n-acetyl-p-toluidine - Google Patents. (n.d.).

-

Preparation of 3-amino-4-methoxy-acetanilide from 3-nitro-4-methoxy-acetanilide by catalytic hydrogenation - ResearchGate. (n.d.). Available at: [Link]

-

Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) - Semantic Scholar. (2013). Available at: [Link]

-

204-210 Research Article Chlorosulfonation of Acetanilide to Obtain - JOCPR. (n.d.). Available at: [Link]

-

A mild and convenient reduction of nitro compounds with NaBH4/SbF3 system in wet CH3CN - ResearchGate. (2025). Available at: [Link]

-

Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC. (n.d.). Available at: [Link]

-

4-Toluenesulfonyl chloride - Wikipedia. (n.d.). Available at: [Link]

-

An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HClSO3 and PCl5 - ResearchGate. (2025). Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. jocpr.com [jocpr.com]

- 6. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reaction of 4-methyl acetinalide with conc.HNO3 gives - askIITians [askiitians.com]

- 8. homework.study.com [homework.study.com]

- 9. US1963597A - Nitration of n-acetyl-p-toluidine - Google Patents [patents.google.com]

- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

physicochemical properties of 3-Amino-4-methylbenzenesulfonamide

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-methylbenzenesulfonamide

Introduction

This compound is a sulfonamide derivative of significant interest within the realms of medicinal chemistry and synthetic organic chemistry. As a member of the sulfonamide class of compounds, it shares a core structural motif responsible for a wide array of biological activities. Historically, sulfonamides have been pivotal as antimicrobial agents, and their derivatives continue to be explored for diverse therapeutic applications, including diuretic and anticancer activities.[1][2] This compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules and is recognized as a diuretic agent.[2]

A thorough understanding of the is paramount for researchers, scientists, and drug development professionals. These properties govern its behavior in both chemical and biological systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics and synthetic utility. This guide provides a comprehensive overview of its core physicochemical attributes, supported by established analytical methodologies for their determination, thereby offering a foundational resource for its application in research and development.

Chemical Identity and Molecular Structure

-

IUPAC Name: this compound[3]

-

Molecular Formula: C₇H₁₀N₂O₂S[3]

-

SMILES: CC1=C(C=C(C=C1)S(=O)(=O)N)N[3]

The structure of this compound is characterized by a benzene ring substituted with a methyl group, an amino group, and a sulfonamide group. The relative positions of these functional groups are critical to its chemical reactivity and biological activity.

Core Physicochemical Properties

The fundamental are summarized in the table below. These parameters are essential for predicting the compound's behavior in various experimental and physiological conditions.

| Property | Value | Source(s) |

| Molecular Weight | 186.23 g/mol | [2][3] |

| Melting Point | 176 °C | [2] |

| Boiling Point (Predicted) | 411.2 ± 55.0 °C | [2] |

| Density (Predicted) | 1.359 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 10.46 ± 0.60 | [2] |

Detailed Analysis of Physicochemical Characteristics

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the sharp melting point at 176 °C suggests a stable crystalline lattice.[2] This thermal stability is an important consideration for storage and formulation processes. The relatively high melting point can be attributed to the potential for intermolecular hydrogen bonding mediated by the amino and sulfonamide groups, which requires significant thermal energy to disrupt.

Boiling Point

The predicted boiling point of 411.2 °C is a computationally derived value, suggesting that the compound has low volatility and will likely decompose before boiling under atmospheric pressure.[2] This is typical for molecules with multiple polar functional groups capable of strong intermolecular interactions.

Solubility

pKa

The predicted pKa of 10.46 is associated with the sulfonamide proton (-SO₂NH-).[2] This value indicates that the sulfonamide group is weakly acidic. At physiological pH (~7.4), this group will be predominantly in its protonated, neutral form. The amino group (-NH₂) on the benzene ring is basic. Understanding the pKa is crucial in drug development as it influences the ionization state of the molecule, which in turn affects its solubility, membrane permeability, and receptor binding.

Spectral Properties

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, the amino protons, and the sulfonamide protons. The chemical shifts and splitting patterns of the aromatic protons would confirm the substitution pattern on the benzene ring.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the aromatic carbons, the methyl carbon, and the carbons attached to the amino and sulfonamide groups.

-

Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for the N-H stretching of the amino and sulfonamide groups (typically in the range of 3200-3500 cm⁻¹), S=O stretching of the sulfonamide group (around 1350 and 1150 cm⁻¹), and C-H and C=C vibrations of the aromatic ring.[8]

-

UV-Vis Spectroscopy : The UV-Vis spectrum in a suitable solvent like DMSO would likely show absorption maxima corresponding to the π → π* electronic transitions of the benzene ring.[8][10] The presence of the amino and sulfonamide auxochromes would influence the position and intensity of these absorption bands.

Experimental Protocols for Physicochemical Characterization

The following section outlines standard, self-validating experimental protocols for determining the key .

Melting Point Determination (Capillary Method)

This method provides a precise determination of the melting range, which is indicative of purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded.

-

Validation: The procedure should be repeated at least twice, and the results should be consistent. The apparatus should be calibrated with certified standards.

Caption: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

System Preparation: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol, buffer at a specific pH) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A clear aliquot of the supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical technique, such as HPLC-UV.

-

Validation: The experiment should be performed in triplicate. The analytical method for quantification must be validated for linearity, accuracy, and precision.

Caption: Shake-Flask Solubility Determination Workflow.

pKa Determination (Potentiometric Titration)

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent system (e.g., water or a water-cosolvent mixture).

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a burette containing a standardized titrant (e.g., NaOH for acidic groups, HCl for basic groups).

-

Titration: The titrant is added in small, known increments, and the pH is recorded after each addition, allowing the system to equilibrate.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

-

Validation: The pH meter must be calibrated with at least two standard buffers. The concentration of the titrant must be accurately known.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

The , including its melting point, solubility, and pKa, are defining characteristics that dictate its utility and behavior in chemical and biological contexts. A comprehensive understanding and accurate measurement of these properties are non-negotiable for its successful application in drug discovery and organic synthesis. The experimental protocols detailed in this guide represent robust and validated methods for characterizing this and similar molecules, ensuring data integrity and reproducibility. This technical guide serves as a foundational resource for scientists, empowering them with the necessary knowledge to effectively utilize this compound in their research endeavors.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 235510, this compound. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66456, Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl-. Retrieved from [Link].

-

Vaškevičiūtė, K., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 28(10), 4123. Retrieved from [Link].

-

PrepChem.com. (n.d.). Synthesis of N-methyl-4-(amino)benzenesulfonamide. Retrieved from [Link].

-

Yildiz, E. A., et al. (2023). UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-b. Physica Scripta, 98(8), 085409. Retrieved from [Link].

-

Chen, G., et al. (2010). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data, 55(9), 3833-3835. Retrieved from [Link].

-

Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link].

-

ResearchGate. (n.d.). UV-Visible, IR, and 1H NMR spectral data of compounds. [Table]. Retrieved from [Link].

-

SpectraBase. (n.d.). 3-[(anilinocarbonyl)amino]-4-methylbenzenesulfonamide. Retrieved from [Link].

-

Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Retrieved from [Link].

-

773 Discovery Chemistry & Services. (n.d.). 3-AMINO-N N-DIMETHYL-4-METHYL-BENZENESULFONAMIDE. Retrieved from [Link].

-

ResearchGate. (2023). (PDF) UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution. Retrieved from [Link].

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link].

-

NIST. (n.d.). Benzenesulfonamide, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 274142, 3-Amino-n-methyl-4-(methylamino)benzenesulfonamide. Retrieved from [Link].

-

ResearchGate. (2015). Method development for amino acid analysis. Retrieved from [Link].

- Google Patents. (n.d.). KR910003640B1 - Method for preparing 3-amino methanesulfonanilide.

-

MOLBASE. (n.d.). potassium;octadecanoate | 593-29-3. Retrieved from [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound , 98% , 6274-28-8 - CookeChem [cookechem.com]

- 3. This compound | C7H10N2O2S | CID 235510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. This compound | 6274-28-8 [m.chemicalbook.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. scbt.com [scbt.com]

- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 9. 98-32-8 CAS MSDS (3-Amino-4-hydroxybenzenesulphonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

3-Amino-4-methylbenzenesulfonamide spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-4-methylbenzenesulfonamide

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

Author's Note: This guide provides a comprehensive overview of the expected spectroscopic data for this compound (CAS 6274-28-8). As experimental spectra for this specific compound are not universally available in public-facing databases, this document synthesizes predicted data based on established principles of spectroscopic analysis and data from structurally analogous compounds. The protocols and interpretive logic provided are grounded in standard laboratory practice and are designed to serve as an authoritative guide for researchers characterizing this molecule.

Introduction: The Analytical Imperative

This compound is a key chemical intermediate, often utilized in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1][2] Its structure, featuring a primary aromatic amine, a methyl group, and a sulfonamide functional group, presents a distinct analytical profile. Accurate structural confirmation and purity assessment are paramount for its application in research and development, necessitating a multi-technique spectroscopic approach. This guide details the theoretical underpinnings, practical experimental protocols, and in-depth data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this compound.

Molecular Structure and Spectroscopic Overview

Before delving into individual techniques, a foundational understanding of the molecule's structure is essential for predicting and interpreting its spectroscopic signature.

Caption: Structure of this compound with atom numbering for NMR assignments.

The molecule possesses three distinct regions on the aromatic ring, a methyl group, a primary amine, and a primary sulfonamide. Each of these features will give rise to characteristic signals in the various spectra, allowing for a comprehensive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution.[3] By probing the magnetic environments of the ¹H and ¹³C nuclei, we can map the molecular skeleton and connectivity.

Theoretical Principles

Atomic nuclei with a non-zero spin, like ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), they can align with (low-energy state) or against (high-energy state) this field.[3] The absorption of radiofrequency (RF) energy can induce a "spin flip" from the low to the high-energy state. The exact frequency required for this transition is called the resonance frequency, which is exquisitely sensitive to the local electronic environment of the nucleus. This variation in resonance frequency, known as the chemical shift (δ) , allows us to distinguish between different nuclei in a molecule.[4]

Furthermore, the magnetic fields of neighboring nuclei can influence each other through the intervening chemical bonds, a phenomenon called spin-spin coupling . This causes the splitting of NMR signals into multiplets, providing direct evidence of atomic connectivity.[5]

Experimental Protocol: ¹H and ¹³C NMR

A robust and reproducible protocol is the foundation of high-quality data.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆.[6] The choice of DMSO-d₆ is strategic; its ability to form hydrogen bonds will help in observing the exchangeable N-H protons of the amine and sulfonamide groups.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

-

Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

-

Acquire a 1D proton-decoupled ¹³C NMR spectrum. This often requires a longer acquisition time due to the low natural abundance (1.1%) of the ¹³C isotope.[5]

-

Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

-

Predicted ¹H NMR Data: Analysis and Interpretation

The ¹H NMR spectrum is predicted to show distinct signals for the methyl, aromatic, and N-H protons.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Causality and Insights |

| ~7.45 | d | 1H | J ≈ 2.0 Hz | H-2 | This proton is ortho to the strongly electron-withdrawing sulfonamide group, causing a significant downfield shift. It is only coupled to H-6 (meta-coupling), resulting in a narrow doublet. |

| ~7.38 | dd | 1H | J ≈ 8.0, 2.0 Hz | H-6 | This proton is ortho to the methyl group and meta to the sulfonamide. It experiences coupling from both H-5 (ortho) and H-2 (meta), resulting in a doublet of doublets. |

| ~6.70 | d | 1H | J ≈ 8.0 Hz | H-5 | This proton is ortho to the strongly electron-donating amino group, which shields it and shifts it significantly upfield. It is coupled only to H-6 (ortho), giving a doublet. |

| ~6.90 | br s | 2H | - | -SO₂NH₂ | Protons on sulfonamides are typically broad due to quadrupole effects from the nitrogen atom and chemical exchange. Their chemical shift can be variable. |

| ~5.10 | br s | 2H | - | Ar-NH₂ | The protons of the primary aromatic amine are also subject to broadening and exchange. They appear significantly upfield compared to the sulfonamide protons. |

| ~2.30 | s | 3H | - | -CH₃ | The methyl group protons are not coupled to any other protons, so they appear as a sharp singlet in a typical aliphatic region. |

Predicted ¹³C NMR Data: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |

| ~148.0 | C-3 | This carbon is directly attached to the electron-donating amino group, causing it to be significantly deshielded (a characteristic effect for C-N bonds in aromatic systems). |

| ~142.5 | C-1 | The carbon atom bearing the electron-withdrawing sulfonamide group (ipso-carbon) is expected to be significantly downfield. |

| ~130.0 | C-4 | The carbon attached to the methyl group will be downfield, but less so than the carbons attached to heteroatoms. |

| ~128.5 | C-6 | A standard aromatic C-H carbon. |

| ~122.0 | C-2 | A standard aromatic C-H carbon, slightly influenced by the adjacent sulfonamide. |

| ~112.0 | C-5 | This carbon is ortho to the strongly donating amino group, causing significant shielding and an upfield shift. |

| ~19.5 | -C H₃ | The methyl carbon appears in the typical upfield aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Theoretical Principles

Chemical bonds are not rigid; they vibrate in various ways (stretching, bending). These vibrations occur at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb the energy corresponding to these vibrational frequencies, promoting the molecule to a higher vibrational state. An IR spectrum is a plot of absorbance (or transmittance) versus frequency (typically expressed as wavenumber, cm⁻¹). Each type of bond and functional group has a characteristic absorption range, making the IR spectrum a molecular "fingerprint".[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) has become the most common sampling method for IR spectroscopy due to its simplicity and minimal sample preparation.[9][10]

-

Background Scan: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[2] Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal.[9] This ensures good contact, which is essential for obtaining a high-quality spectrum, as the IR beam's evanescent wave only penetrates a few microns into the sample.[2]

-

Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio it against the stored background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, retract the pressure arm, and wipe the sample off the crystal with a soft tissue, using a suitable solvent like isopropanol if necessary.

Caption: Standard workflow for ATR-IR spectroscopic analysis.

Predicted IR Data: Analysis and Interpretation

The IR spectrum will be dominated by absorptions from the N-H and S=O bonds.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Insights and Causality |

| 3450 - 3350 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | A characteristic two-band pattern is expected for the primary amine, corresponding to the symmetric and asymmetric stretching modes. |

| 3350 - 3250 | N-H Stretch | Sulfonamide (-SO₂NH₂) | The N-H stretch of the sulfonamide will also appear in this region, potentially overlapping with the amine signals. Hydrogen bonding can broaden these peaks. |

| ~3050 | C-H Stretch | Aromatic | The stretching of C-H bonds on the benzene ring typically occurs just above 3000 cm⁻¹. |

| ~2920 | C-H Stretch | Methyl (-CH₃) | The stretching of C-H bonds in the methyl group occurs just below 3000 cm⁻¹. |

| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | The bending vibration of the primary amine group is a reliable indicator of its presence. |

| 1350 - 1310 | S=O Asymmetric Stretch | Sulfonamide (-SO₂) | The sulfonamide group gives rise to two very strong and distinct S=O stretching bands. The asymmetric stretch is the higher frequency of the two. |

| 1170 - 1140 | S=O Symmetric Stretch | Sulfonamide (-SO₂) | The symmetric S=O stretch is the second characteristic strong band for the sulfonamide group, appearing at a lower frequency. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Theoretical Principles

Electron Ionization (EI) is a common "hard" ionization technique used for small, volatile molecules.[11] In the EI source, the gaseous analyte molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[12] This collision is energetic enough to dislodge an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺˙) .[1] The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

The excess energy imparted during ionization often causes the molecular ion to break apart into smaller, charged fragments and neutral radicals.[12] This fragmentation is not random; bonds tend to break at their weakest points or to form particularly stable fragment ions. The resulting pattern of fragment ions in the mass spectrum is highly reproducible and serves as a fingerprint for the molecule, aiding in its structural identification.[13]

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.[13]

-

Vaporization: The sample is heated under vacuum to convert it into the gas phase.[13]

-

Ionization: The gaseous molecules pass through the ion source, where they are bombarded by 70 eV electrons to generate the molecular ion and various fragment ions.[12]

-

Acceleration: The newly formed positive ions are accelerated by an electric field into the mass analyzer.

-

Mass Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. This information is compiled to create the mass spectrum.

Predicted MS Data: Analysis and Interpretation

The mass spectrum provides unambiguous confirmation of the molecular weight and structural motifs.

Table 4: Predicted Key Ions in the EI Mass Spectrum

| m/z Value | Proposed Fragment | Formula | Insights on Fragmentation Pathway |

| 186 | [M]⁺˙ (Molecular Ion) | [C₇H₁₀N₂O₂S]⁺˙ | The presence of this peak confirms the molecular weight of the compound (186.23 g/mol ).[11][14] Its intensity may be low due to extensive fragmentation. |

| 170 | [M - NH₂]⁺ | [C₇H₈NO₂S]⁺ | Loss of the sulfonamide amine as a neutral radical (•NH₂) is a plausible fragmentation pathway. |

| 106 | [M - SO₂NH₂]⁺ | [C₇H₈N]⁺ | Cleavage of the C-S bond to lose the entire sulfamoyl radical (•SO₂NH₂) is a very common and expected fragmentation for arylsulfonamides. This fragment corresponds to the aminotoluene cation. |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Loss of the amino group from the m/z 106 fragment could lead to the formation of the relatively stable tropylium cation. |

Integrated Spectroscopic Analysis: A Self-Validating Conclusion

While each spectroscopic technique provides valuable information, their true power lies in their combined application. The data from NMR, IR, and MS converge to provide an unambiguous and self-validating confirmation of the structure of this compound.

-

MS confirms the molecular formula C₇H₁₀N₂O₂S by providing a molecular ion peak at m/z 186.

-

IR confirms the presence of the key functional groups: the primary amine (N-H stretches and bend), the sulfonamide (N-H and strong S=O stretches), and the aromatic/aliphatic C-H bonds.

-

¹³C NMR confirms the presence of 7 unique carbon environments, consistent with the proposed structure.

-

¹H NMR provides the final, detailed proof, showing the precise substitution pattern on the aromatic ring through the observed chemical shifts and coupling patterns, and confirming the presence and ratio of all proton-containing groups.

Together, these techniques form a robust analytical workflow, ensuring the identity, structure, and integrity of this compound for its intended scientific applications.

References

-

CHROMacademy. (n.d.). Electron Ionization for GC–MS. LCGC International. Retrieved from [Link]

-

Eid, S., et al. (2021). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health. Retrieved from [Link]

-

Wikipedia. (2023). Electron ionization. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

ResearchGate. (2021). Electron Ionization LC-MS: What Is It and Why Use It?. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

Scribd. (n.d.). ATR-FTIR Spectroscopy Guide. Retrieved from [Link]

-

S4Science. (n.d.). Attenuated Total Reflectance (ATR) - FT-IR Spectroscopy. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

-

YouTube. (2017). How to Prepare and Run a NMR Sample. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Pazopanib-impurities. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. veeprho.com [veeprho.com]

- 3. researchgate.net [researchgate.net]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 6. mdpi.com [mdpi.com]

- 7. View of The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives [eurjchem.com]

- 8. This compound , 98% , 6274-28-8 - CookeChem [cookechem.com]

- 9. This compound | 6274-28-8 [sigmaaldrich.com]

- 10. This compound | 6274-28-8 [m.chemicalbook.com]

- 11. This compound | C7H10N2O2S | CID 235510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 6274-28-8 this compound AKSci V6971 [aksci.com]

- 13. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 14. CAS Common Chemistry [commonchemistry.cas.org]

A Technical Guide to the Solubility of 3-Amino-4-methylbenzenesulfonamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey of a drug molecule from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is solubility. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a major contributor to low and variable bioavailability, leading to the failure of many promising drug candidates.

3-Amino-4-methylbenzenesulfonamide is a vital building block in the synthesis of various pharmaceutical agents. Its chemical structure, featuring an aromatic amine, a sulfonamide group, and a methyl substituent, presents a unique combination of polar and non-polar characteristics that govern its interaction with different solvents. Understanding the solubility of this intermediate in a range of organic solvents is paramount for several key aspects of drug development:

-

Reaction Chemistry: Optimizing the conditions for chemical reactions often requires the complete dissolution of all reactants. Knowledge of solubility in various organic solvents allows for the selection of the most appropriate reaction medium.

-

Purification and Crystallization: The purification of this compound, typically achieved through crystallization, relies on differential solubility in a given solvent system at varying temperatures.

-

Formulation Development: While the final drug product may be formulated in an aqueous medium, understanding the solubility in organic co-solvents can be crucial for developing liquid formulations or for use in advanced drug delivery systems.

This guide will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol for its determination, and discuss the expected solubility profile of this compound in various organic solvents based on its molecular structure.

Physicochemical Properties of this compound

A foundational understanding of a molecule's physicochemical properties is essential to predict its solubility behavior. Key properties for this compound are summarized below[1].

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂S | PubChem[1] |

| Molecular Weight | 186.23 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 6274-28-8 | PubChem[1] |

| Computed XLogP3 | -0.6 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

The negative XLogP3 value suggests a degree of hydrophilicity. The presence of two hydrogen bond donors (the amine and sulfonamide N-H groups) and four hydrogen bond acceptors (the amine nitrogen and the two sulfonyl oxygens) indicates the potential for significant interactions with polar and protic solvents.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a simple yet powerful framework for predicting solubility. This principle is rooted in the intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute (crystal lattice energy) and solvent-solvent interactions.

The key factors influencing the solubility of this compound are:

-

Polarity: The molecule possesses both polar (amino and sulfonamide groups) and non-polar (benzene ring and methyl group) regions. Its solubility will be highest in solvents with a similar balance of polarity.

-

Hydrogen Bonding: The ability of the amino and sulfonamide groups to donate and accept hydrogen bonds is a primary driver of its solubility in protic solvents like alcohols and water.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the solid crystal together must be overcome by the solvent. A higher melting point can sometimes indicate a stronger crystal lattice and consequently, lower solubility.

Solubility Profile: An Illustrative Example

As of the writing of this guide, comprehensive, publicly available quantitative solubility data for this compound across a range of organic solvents is limited. However, to provide a practical illustration of the solubility trends for a closely related compound, we present data for p-aminobenzenesulfonamide (sulfanilamide), which differs by the absence of a methyl group on the benzene ring. These data were obtained at temperatures ranging from 283.15 K to 323.15 K[2].

Table 1: Illustrative Solubility Data for p-Aminobenzenesulfonamide [2]

| Solvent | Temperature (K) | Molar Solubility (mol·L⁻¹) |

| Methanol | 298.15 | Data not specified |

| Ethanol | 298.15 | Data not specified |

| Acetone | 298.15 | Data not specified |

| Ethyl Acetate | 298.15 | Data not specified |

| Water | 298.15 | Data not specified |

Note: The original source[2] indicates that the solubility was measured in various solvents, but the specific values for each solvent at different temperatures are not detailed in the abstract. The general trend observed in the study is that solubility increases with temperature.

Based on the structure of this compound, we can anticipate the following solubility trends:

-

High Solubility: In polar protic solvents such as methanol and ethanol, due to strong hydrogen bonding interactions. Also, in polar aprotic solvents like acetone, which can act as a hydrogen bond acceptor.

-

Moderate Solubility: In solvents of intermediate polarity like ethyl acetate.

-

Low Solubility: In non-polar solvents such as toluene and hexane, where the energy required to break the solute's crystal lattice is not sufficiently compensated by the weak van der Waals interactions with the solvent.

The additional methyl group in this compound, compared to p-aminobenzenesulfonamide, is expected to slightly increase its lipophilicity and may lead to a marginal increase in solubility in less polar organic solvents and a slight decrease in aqueous solubility.

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium solubility of a crystalline compound is the isothermal saturation or "shake-flask" method. This method is reliable, straightforward, and allows the system to reach thermodynamic equilibrium.

Principle

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the solution to become saturated. After equilibrium is reached, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique.

Detailed Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound into a suitable vessel (e.g., a glass vial with a screw cap). The excess solid ensures that saturation can be reached.

-

Add a precise volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture at a constant rate. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause foaming or splashing.

-

Allow the mixture to equilibrate for a predetermined time (typically 24-48 hours). It is advisable to take samples at intermediate time points (e.g., 12, 24, and 48 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution is no longer increasing).

-

-

Sample Separation:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for the Isothermal Saturation (Shake-Flask) Method.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, tailored for professionals in the pharmaceutical sciences. While a definitive, quantitative dataset for this specific molecule remains to be published, we have established a robust framework for understanding and predicting its solubility based on its physicochemical properties and the behavior of structurally analogous compounds. The detailed, step-by-step protocol for the isothermal saturation method provides a validated and reliable means for researchers to determine the solubility of this and other compounds in their own laboratories. A thorough understanding of solubility is not merely an academic exercise; it is a fundamental prerequisite for successful drug development, impacting everything from reaction optimization and purification to the formulation of a safe and effective final drug product.

References

-

Jiang, P., & Wang, Z. (2010). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data, 55(9), 3567-3569. [Link]

-

PubChem. (n.d.). Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-n-methyl-4-(methylamino)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Shtyrlin, Y. G., et al. (2019). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 24(13), 2486. [Link]

-

Shtyrlin, Y. G., et al. (2019). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health. [Link]

-

Pal, A., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-138. [Link]

-

Paruta, A. N. (1985). Benzenesulfonamide, 4-amino-N-2-pyridinyl- (sulfapyridine); C11H11N302S. In IUPAC-NIST Solubility Data Series. 22. Sulfonamides in Water and Aqueous Solutions. [Link]

-

PubChem. (n.d.). 3-amino-4-[cyclopropyl(ethyl)amino]-N-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-4-(dimethylamino)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Biological Landscape of 3-Amino-4-methylbenzenesulfonamide: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of the biological activities of 3-Amino-4-methylbenzenesulfonamide (CAS 6274-28-8), a key sulfonamide derivative. While direct and extensive biological data for this specific molecule are not abundant in publicly accessible literature, its structural features firmly place it within a class of compounds with well-established pharmacological profiles. This guide will synthesize the available information, drawing upon structure-activity relationships (SAR) of analogous compounds, to elucidate its primary biological role as a diuretic, its inferred mechanism of action via carbonic anhydrase inhibition, and its potential as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. We will delve into the causality behind its expected biological functions, provide detailed theoretical and generalized experimental protocols for its evaluation, and present its activities in a structured, data-driven format to empower researchers and drug development professionals in their scientific endeavors.

Introduction: Unveiling the Potential of a Core Sulfonamide

This compound belongs to the benzenesulfonamide family, a cornerstone of modern medicinal chemistry that has given rise to a multitude of drugs with diverse therapeutic applications.[1][2] The intrinsic chemical properties of the sulfonamide group, coupled with the substitution pattern on the benzene ring, dictate the biological activity of these compounds. While its close analog, 3-amino-4-hydroxybenzenesulfonamide, has been more extensively studied as a precursor for carbonic anhydrase inhibitors and anticancer agents, this compound is primarily recognized for its diuretic properties.[3]

This guide will navigate the known and inferred biological landscape of this compound, providing a solid foundation for its further investigation and utilization in drug discovery programs.

Primary Biological Activity: A Diuretic Agent

The principal documented biological activity of this compound is its function as a diuretic agent. Diuretics are therapeutic substances that promote the increased production of urine (diuresis), and are fundamental in the management of conditions such as hypertension, congestive heart failure, and edema. The efficacy of sulfonamide-based diuretics is intrinsically linked to their chemical structure, which allows them to interact with specific targets within the renal system.

Inferred Mechanism of Action: Carbonic Anhydrase Inhibition

The diuretic effect of many sulfonamides is mediated through the inhibition of carbonic anhydrase (CA), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] In the proximal convoluted tubule of the kidney, carbonic anhydrase plays a crucial role in the reabsorption of sodium, bicarbonate, and water.

Based on the extensive body of evidence for the benzenesulfonamide scaffold, it is highly probable that this compound exerts its diuretic effect through the inhibition of renal carbonic anhydrase. The unsubstituted sulfonamide group (-SO₂NH₂) is a key pharmacophore that mimics the transition state of the CO₂ hydration reaction, allowing it to bind to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.

By inhibiting carbonic anhydrase, this compound would reduce the reabsorption of bicarbonate, sodium, and water, leading to an increase in their excretion in the urine. This natriuretic and diuretic effect contributes to a reduction in blood volume and, consequently, blood pressure.

Figure 1: Inferred Mechanism of Diuretic Action via Carbonic Anhydrase Inhibition.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzenesulfonamides is highly dependent on their substitution patterns. For diuretic and carbonic anhydrase inhibitory activity, the following SAR principles are generally observed:

-

Unsubstituted Sulfonamide Group: The primary sulfonamide moiety (-SO₂NH₂) is essential for potent carbonic anhydrase inhibition.[4]

-

Aromatic Ring Substitution: Substituents on the benzene ring can modulate the physicochemical properties of the molecule, such as its acidity (pKa) and lipophilicity, which in turn affect its inhibitory potency and pharmacokinetic profile. The presence of an amino group, as in this compound, can influence the molecule's binding interactions within the enzyme's active site.

-

Position of Substituents: The relative positions of the amino and methyl groups on the benzene ring are critical. The 3-amino, 4-methyl substitution pattern will define a specific conformation and electronic distribution that influences its interaction with the carbonic anhydrase active site.

Potential as a Scaffold for Drug Development

Beyond its intrinsic diuretic activity, this compound serves as a valuable scaffold for the synthesis of novel therapeutic agents. The amino group provides a reactive handle for chemical modification, allowing for the introduction of various pharmacophores to target different biological systems.

Numerous studies on the closely related 3-amino-4-hydroxybenzenesulfonamide have demonstrated that derivatization of the amino group can lead to potent inhibitors of specific carbonic anhydrase isoforms, including those implicated in cancer (CA IX and XII).[3] These derivatives have shown promising anticancer activity in both 2D and 3D cell culture models.

This suggests that this compound could be a starting point for the development of novel therapeutics in areas such as:

-

Oncology: By designing derivatives that selectively inhibit tumor-associated carbonic anhydrase isoforms.

-

Glaucoma: By creating topical formulations of derivatives that can lower intraocular pressure.

-

Antimicrobial Agents: The sulfonamide scaffold is historically significant in the development of antibacterial drugs.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of this compound, a series of in vitro and in vivo assays are recommended.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay directly measures the inhibitory potency of the compound against various carbonic anhydrase isoforms.

Principle: The assay is based on the stopped-flow technique, which measures the inhibition of the CO₂ hydration reaction catalyzed by CA.

Step-by-Step Methodology:

-

Enzyme and Compound Preparation:

-

Recombinant human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII) are purified.

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to obtain a range of concentrations.

-

-

Assay Buffer: Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.5) containing a pH indicator (e.g., p-nitrophenol).

-

Kinetic Measurement:

-

The enzyme solution is mixed with the inhibitor solution at various concentrations and incubated for a specific period.

-

This mixture is then rapidly mixed with a CO₂-saturated solution in a stopped-flow spectrophotometer.

-

The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.

-

-

Data Analysis:

-

The initial rates of the reaction are calculated for each inhibitor concentration.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

In Vivo Diuretic Activity Assay in Rodent Models

This assay evaluates the diuretic, natriuretic, and kaliuretic effects of the compound in a living organism.

Principle: The volume and electrolyte composition of urine are measured in rats or mice after oral or intraperitoneal administration of the test compound.

Step-by-Step Methodology:

-

Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to metabolic cages for several days. They are provided with food and water ad libitum.

-

Fasting: Animals are fasted overnight before the experiment but have free access to water.

-

Hydration: A saline load (e.g., 25 mL/kg of 0.9% NaCl) is administered orally to ensure a uniform state of hydration.

-

Compound Administration:

-

The animals are divided into groups: a control group (vehicle), a positive control group (e.g., furosemide or hydrochlorothiazide), and test groups receiving different doses of this compound.

-

The compounds are administered orally or intraperitoneally.

-

-

Urine Collection: Urine is collected at specific time intervals (e.g., 0-5 hours and 5-24 hours) in graduated cylinders within the metabolic cages.

-

Analysis:

-

Urine Volume: The total volume of urine for each animal is recorded.

-

Electrolyte Concentration: The concentrations of Na⁺ and K⁺ in the urine are determined using a flame photometer. The concentration of Cl⁻ can be measured by titration.

-

-

Data Analysis:

-

The diuretic index (urine volume of the test group / urine volume of the control group) is calculated.

-

The total excretion of Na⁺, K⁺, and Cl⁻ is calculated for each group.

-

The natriuretic and kaliuretic activities are assessed.

-

Figure 2: Generalized Workflow for In Vivo Diuretic Activity Assay.

Quantitative Data Summary

| Biological Activity | Assay Type | Target | Value (e.g., IC₅₀, Kᵢ) | Reference |

| Carbonic Anhydrase Inhibition | Stopped-flow CO₂ hydration | CA I | Data not available | |

| CA II | Data not available | |||

| CA IX | Data not available | |||

| CA XII | Data not available | |||

| Diuretic Activity | In vivo rat model | Diuretic Index | Data not available | |

| Natriuresis | Data not available | |||

| Kaliuresis | Data not available |

Conclusion and Future Directions

Future research should focus on:

-

Quantitative Biological Evaluation: Determining the IC₅₀ and Kᵢ values of this compound against a panel of human carbonic anhydrase isoforms.

-

In Vivo Pharmacological Profiling: Conducting detailed dose-response studies to quantify its diuretic and natriuretic efficacy and to assess its pharmacokinetic and safety profiles.

-

Derivative Synthesis and Screening: Utilizing this compound as a starting material for the synthesis of new chemical entities and screening them for a range of biological activities.

By systematically exploring the biological landscape of this core sulfonamide, the scientific community can unlock its full therapeutic potential and pave the way for the development of next-generation medicines.

References

-

Annual Reviews. (n.d.). RELATIONS BETWEEN STRUCTURE AND BIOLOGICAL ACTIVITY OF SULFONAMIDES. Retrieved from [Link]

- G. V. Kadagathur, et al. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-8.

- Vainauskas, V., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466.

- Liebenow, W., & Leuschner, F. (1975). [Structure-activity relationships in the diuretic xipamide (4-chloro-5-sulfamoyl-2', 6' -salicyloxylidide)]. Arzneimittelforschung, 25(2), 240-4.

-

Solution Pharmacy. (2023, October 23). Medicinal Chemistry II (22) Diuretics = Structure Activity Relationship (SAR) of Diuretics | B.Pharm [Video]. YouTube. [Link]

- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

- A comparative review on In-vivo and In-vitro screening models for diuretic agents. (2020). Systematic Reviews in Pharmacy, 11(9), 833-839.

-

Vainauskas, V., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Center for Biotechnology Information. [Link]

- Rutkauskas, K., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(9), 16491-16514.

Sources

- 1. annualreviews.org [annualreviews.org]

- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. [Structure-activity relationships in the diuretic xipamide (4-chloro-5-sulfamoyl-2', 6' -salicyloxylidide)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. openaccesspub.org [openaccesspub.org]

3-Amino-4-methylbenzenesulfonamide: A Versatile Scaffold for Modern Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract